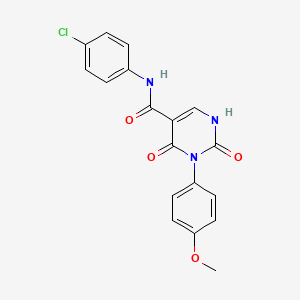![molecular formula C19H13Cl2FN2O3 B2381846 N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868678-37-9](/img/structure/B2381846.png)
N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, commonly known as DFP-10825, is a pyridine-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization
- The compound has been involved in studies related to the synthesis and characterization of new compounds, demonstrating its role as a precursor or component in complex chemical reactions. For example, a study focused on synthesizing and characterizing aromatic polyamides with polyalicyclic cardo groups, using similar compounds in the process (Hsiao et al., 1999).
2. Antimicrobial and Antipathogenic Activities
- Compounds structurally related to N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide have shown promise in antimicrobial and antipathogenic studies. For instance, research on thiourea derivatives highlighted their potential in developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
3. Applications in Imaging and Radiotracer Development
- Variants of this compound have been explored for their potential in medical imaging, particularly in developing radiotracers for positron emission tomography (PET). Such research contributes significantly to neuroscience and oncology, aiding in the visualization of biological processes at the molecular level (Choi et al., 2015).
4. Electrochemical Applications
- Studies have investigated related compounds for their electrochemical properties, particularly in the context of electrochromic and electrofluorescent materials. This research is relevant for developing advanced materials with applications in displays, sensors, and smart windows (Sun et al., 2016).
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2FN2O3/c20-13-5-8-16(21)17(10-13)23-18(25)15-2-1-9-24(19(15)26)27-11-12-3-6-14(22)7-4-12/h1-10H,11H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLELABCMZPAJSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B2381766.png)
![3-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2381768.png)

![2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2381775.png)
![1,3-Dimethyl-8-(4-methylphenyl)-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2381777.png)

![2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2381780.png)
![(3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol](/img/structure/B2381781.png)

![3-(((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2381785.png)
